molecular formula C10H16O3 B2522167 3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene CAS No. 1321628-00-5

3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene

Cat. No.: B2522167
CAS No.: 1321628-00-5
M. Wt: 184.235
InChI Key: NTKCQUXITLVLSM-UHFFFAOYSA-N
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Description

3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene is an organic compound with the molecular formula C10H16O3 This compound is characterized by the presence of multiple ether linkages and a terminal alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene typically involves the reaction of propargyl alcohol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound. The reaction conditions usually include:

    Temperature: 50-70°C

    Catalyst: Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:

    Continuous feeding of reactants: Propargyl alcohol and ethylene oxide are continuously fed into the reactor.

    Catalyst addition: A base catalyst is added to facilitate the reaction.

    Temperature control: The reaction temperature is maintained within the optimal range.

    Product isolation: The product is isolated through distillation or extraction techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene undergoes various chemical reactions, including:

    Oxidation: The terminal alkyne group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted ethers or alcohols.

Scientific Research Applications

3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene involves its interaction with molecular targets through its functional groups. The terminal alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The ether linkages provide flexibility and solubility, enhancing its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-yne
  • 3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ol
  • 3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-amine

Uniqueness

3-[2-(2-Prop-2-ynoxyethoxy)ethoxy]prop-1-ene is unique due to its combination of ether linkages and a terminal alkyne group. This structure provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-[2-(2-prop-2-ynoxyethoxy)ethoxy]prop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h1,4H,2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKCQUXITLVLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCCOCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321628-00-5
Record name 3-{2-[2-(prop-2-en-1-yloxy)ethoxy]ethoxy}prop-1-yne
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